4-Amino-N-(aminocarbonyl)benzenesulfonamide monoammonium salt
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Overview
Description
4-Amino-N-(aminocarbonyl)benzenesulfonamide monoammonium salt is a chemical compound with the molecular formula C7H9N3O3S.H3N and a molecular weight of 232.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(aminocarbonyl)benzenesulfonamide monoammonium salt involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with ammonium carbonate under controlled conditions . The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(aminocarbonyl)benzenesulfonamide monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted benzenesulfonamides .
Scientific Research Applications
4-Amino-N-(aminocarbonyl)benzenesulfonamide monoammonium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-N-(aminocarbonyl)benzenesulfonamide monoammonium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
- 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide
- 4-Amino-N-(2-sulfanylethyl)carbamoylbenzenesulfonamide
Uniqueness
4-Amino-N-(aminocarbonyl)benzenesulfonamide monoammonium salt is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
113712-94-0 |
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Molecular Formula |
C7H12N4O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
azanium;N'-(4-aminophenyl)sulfonylcarbamimidate |
InChI |
InChI=1S/C7H9N3O3S.H3N/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H3 |
InChI Key |
AACDHAYNKLAVOQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)/N=C(/N)\[O-].[NH4+] |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)[O-].[NH4+] |
Origin of Product |
United States |
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